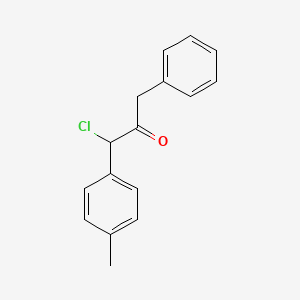![molecular formula C10H8N6O4 B14380418 4-Amino-6-[2-(4-nitrophenyl)hydrazinyl]pyrimidine-2,5-dione CAS No. 88405-58-7](/img/structure/B14380418.png)
4-Amino-6-[2-(4-nitrophenyl)hydrazinyl]pyrimidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-6-[2-(4-nitrophenyl)hydrazinyl]pyrimidine-2,5-dione is a heterocyclic compound featuring a pyrimidine ring substituted with an amino group and a hydrazinyl group linked to a nitrophenyl moiety. This compound is of interest due to its potential pharmacological activities and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-[2-(4-nitrophenyl)hydrazinyl]pyrimidine-2,5-dione typically involves the reaction of 4-nitrophenylhydrazine with a suitable pyrimidine precursor under controlled conditions. One common method involves the condensation of 4-nitrophenylhydrazine with 4,6-dichloropyrimidine-2,5-dione in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a polar solvent like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-6-[2-(4-nitrophenyl)hydrazinyl]pyrimidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The amino and hydrazinyl groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are typically used for reduction reactions.
Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the amino and hydrazinyl groups under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
4-Amino-6-[2-(4-nitrophenyl)hydrazinyl]pyrimidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-Amino-6-[2-(4-nitrophenyl)hydrazinyl]pyrimidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-6-[2-(4-chlorophenyl)hydrazinyl]pyrimidine-2,5-dione
- 4-Amino-6-[2-(4-methylphenyl)hydrazinyl]pyrimidine-2,5-dione
- 4-Amino-6-[2-(4-fluorophenyl)hydrazinyl]pyrimidine-2,5-dione
Uniqueness
4-Amino-6-[2-(4-nitrophenyl)hydrazinyl]pyrimidine-2,5-dione is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties.
Propriétés
Numéro CAS |
88405-58-7 |
|---|---|
Formule moléculaire |
C10H8N6O4 |
Poids moléculaire |
276.21 g/mol |
Nom IUPAC |
6-amino-5-hydroxy-4-[(4-nitrophenyl)diazenyl]-1H-pyrimidin-2-one |
InChI |
InChI=1S/C10H8N6O4/c11-8-7(17)9(13-10(18)12-8)15-14-5-1-3-6(4-2-5)16(19)20/h1-4,17H,(H3,11,12,13,18) |
Clé InChI |
IWNFBUVZQIOHGU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=NC2=NC(=O)NC(=C2O)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Bis[4-(piperidin-1-yl)phenyl][1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14380344.png)
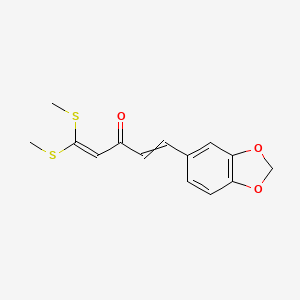
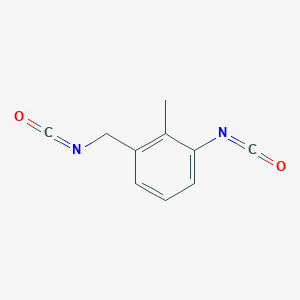
![11-(Chloromethyl)-5,6-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14380366.png)
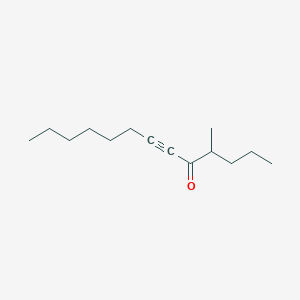
![Spiro[5.5]undeca-1,4-dien-3-one, 1,5-dimethyl-](/img/structure/B14380401.png)
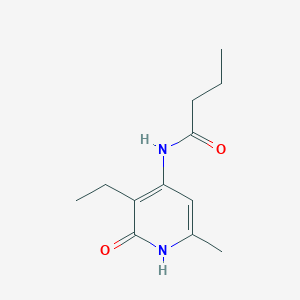
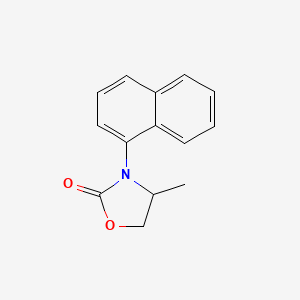
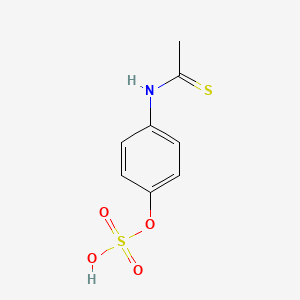
![3-[(Dimethylamino)methylidene]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14380421.png)

![Dimethyl 6-oxabicyclo[3.2.0]heptane-7,7-dicarboxylate](/img/structure/B14380428.png)
